molecular formula C11H9Br2NO2 B13101858 (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol

(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol

Cat. No.: B13101858
M. Wt: 347.00 g/mol
InChI Key: WKERWEHPVQCMJN-UHFFFAOYSA-N
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Description

(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol: is a chemical compound with the molecular formula C11H9Br2NO2 and a molecular weight of 347.00 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol typically involves the bromination of 5-methoxyquinoline followed by a reduction step to introduce the methanol group. The reaction conditions often require the use of bromine or N-bromosuccinimide as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .

Mechanism of Action

The mechanism of action of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol apart is its specific substitution pattern, which provides unique chemical reactivity and biological activity. The presence of both bromine atoms and a methoxy group allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C11H9Br2NO2

Molecular Weight

347.00 g/mol

IUPAC Name

(3,8-dibromo-5-methoxyquinolin-6-yl)methanol

InChI

InChI=1S/C11H9Br2NO2/c1-16-11-6(5-15)2-9(13)10-8(11)3-7(12)4-14-10/h2-4,15H,5H2,1H3

InChI Key

WKERWEHPVQCMJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1CO)Br)Br

Origin of Product

United States

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